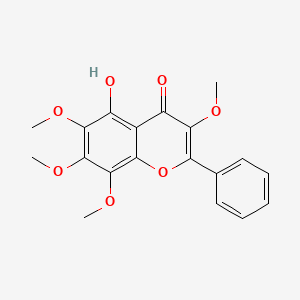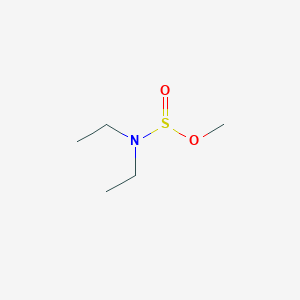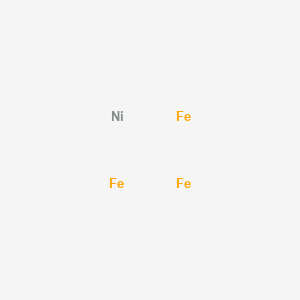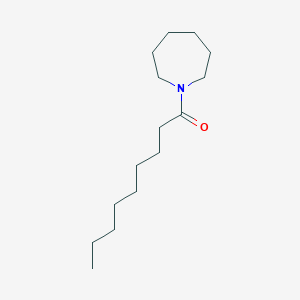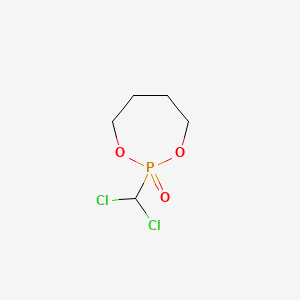
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide is a chemical compound known for its unique structure and reactivity. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon atoms. The presence of the dichloromethyl group and the dioxaphosphepane ring structure makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of phosphorus trichloride with formaldehyde and a suitable chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+CH2O+Cl2→2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of organophosphorus compounds with different functional groups.
科学的研究の応用
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which 2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-1,3,2-dioxaphosphepane 2-oxide
- 2-(Bromomethyl)-1,3,2-dioxaphosphepane 2-oxide
- 2-(Iodomethyl)-1,3,2-dioxaphosphepane 2-oxide
Uniqueness
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to the presence of two chlorine atoms in the dichloromethyl group, which imparts distinct reactivity and properties compared to its mono-halogenated counterparts. This makes it particularly useful in applications requiring specific chemical reactivity and stability.
特性
CAS番号 |
7191-18-6 |
|---|---|
分子式 |
C5H9Cl2O3P |
分子量 |
219.00 g/mol |
IUPAC名 |
2-(dichloromethyl)-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C5H9Cl2O3P/c6-5(7)11(8)9-3-1-2-4-10-11/h5H,1-4H2 |
InChIキー |
BVSPQTLQFLZAHK-UHFFFAOYSA-N |
正規SMILES |
C1CCOP(=O)(OC1)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


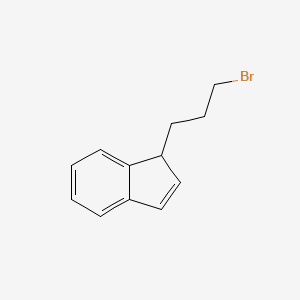
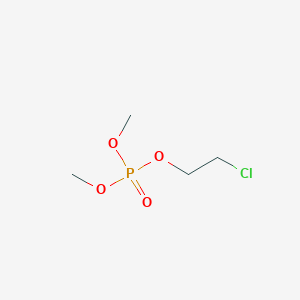

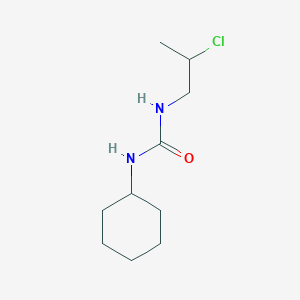

![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
